BenchChemオンラインストアへようこそ!

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Pyridazinone SAR Chemical procurement

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is a heterocyclic pyridazin-3(2H)-one derivative substituted at the 6-position with a 3-amino-4-(benzylamino)phenyl moiety. Its molecular formula is C₁₇H₁₆N₄O and its molecular weight is 292.34 g/mol.

Molecular Formula C17H16N4O
Molecular Weight 292.33 g/mol
CAS No. 1160264-15-2
Cat. No. B1372824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one
CAS1160264-15-2
Molecular FormulaC17H16N4O
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N
InChIInChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22)
InChIKeyDXDNVHPKAPSAQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one (CAS 1160264-15-2): Structural Identity and Procurement-Relevant Physicochemical Properties


6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is a heterocyclic pyridazin-3(2H)-one derivative substituted at the 6-position with a 3-amino-4-(benzylamino)phenyl moiety. Its molecular formula is C₁₇H₁₆N₄O and its molecular weight is 292.34 g/mol . The compound is offered commercially at a standard purity of 97% (HPLC) and is primarily utilized as a research chemical in proteomics and synthetic chemistry contexts. However, publicly available quantitative bioactivity data—such as IC₅₀ or Kd values against specific targets—are extremely limited for this exact structure .

Why Pyridazinone Scaffold Substitution Is Not Interchangeable: The Case for 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one


Pyridazin-3(2H)-one derivatives display sharply divergent biological activities depending on the nature and position of substituents on both the heterocyclic core and the pendant aromatic ring. In a patent describing related 6-arylpyridazinones, it is explicitly stated that the combination of benzylamino substitution with specific alkyl patterns on the pyridazinone ring is critical for positive inotropic and vasodilatory activity [1]. Published structure–activity relationship (SAR) studies on 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones demonstrate that single-atom changes to the aniline substituent can shift c-Met tyrosine kinase IC₅₀ by an order of magnitude [2]. Therefore, procurement of a 4-aminophenyl, 3-aminophenyl, or unsubstituted phenyl analog in place of the precisely substituted 3-amino-4-(benzylamino)phenyl derivative cannot guarantee comparable target engagement, physicochemical behavior, or experimental reproducibility.

Head-to-Head Differentiation Evidence for 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one vs. Closest Analogs


Structural Distinction from the Common 4-Aminophenyl Pyridazinone Analog

The target compound contains a 3-amino-4-(benzylamino)disubstituted phenyl ring, in contrast to the widely available 6-(4-aminophenyl)pyridazin-3(2H)-one (CAS 24912-35-4) which bears only a single para-amino group. This substitution pattern alters the hydrogen-bond donor/acceptor count (target compound: 3 HBD, 4 HBA; 4-aminophenyl analog: 2 HBD, 3 HBA) and introduces a benzyl moiety that increases steric bulk and lipophilicity [1]. No head-to-head bioactivity comparison between these two compounds has been published.

Pyridazinone SAR Chemical procurement

Absence of the 3-Amino Substituent in the Closest Patent-Disclosed Analog

The structurally nearest disclosed compound with experimental pharmacological data is 5-methyl-6-(3-nitro-4-benzylaminophenyl)-4,5-dihydro-2H-pyridazin-3-one, which carries a 3-nitro group instead of the 3-amino group, and features a 5-methyl substitution on the pyridazinone ring that is absent in the target compound [1]. In canine models, the nitro analog displayed positive inotropic and vasodilatory activity, but no analogous data exist for the 3-amino variant. The electron-withdrawing nitro group (–NO₂, Hammett σₘ = 0.71) versus the electron-donating amino group (–NH₂, Hammett σₘ = –0.16) implies a >0.8-unit difference in the electronic character of the phenyl ring, which is expected to substantially modulate target binding.

Pyridazinone Cardiotonic Patent analysis

Commercial Purity Specification Relative to General Research Chemical Standards

The commercial standard purity for 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is 97% by HPLC . This is comparable to the purity level commonly specified for 6-(4-aminophenyl)pyridazin-3(2H)-one (typically ≥95–98%) . No lot-specific impurity profile or residual solvent data were located in public vendor documentation for the target compound. The Santa Cruz Biotechnology listing indicates availability of an analysis certificate upon request .

Analytical chemistry Quality control Procurement

Proteomics Application Context: Distinctive Utility Claimed but Not Quantitatively Benchmarked

Vendor product descriptions consistently position 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one as a tool for proteomics research, specifically for studying protein interactions and modifications . Closely related 6-arylpyridazinones are more commonly profiled as kinase inhibitors or cardiotonic agents rather than proteomic probes [1]. No quantitative pull-down, CETSA, or chemoproteomic profiling data are publicly available for this compound, preventing a data-driven comparison with alternative proteomics reagents.

Proteomics Protein interactions Chemical probe

Application Scenarios Where 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one May Provide Selection Advantage


SAR Studies Requiring Orthogonal Phenyl Substitution in the Pyridazinone Series

When a medicinal chemistry program requires systematic exploration of 3-amino-4-(benzylamino)phenyl substitution on the pyridazinone scaffold—a pattern not offered by common 4-aminophenyl or 3-nitrophenyl analogs—this compound fills a unique chemical space. Its procurement avoids the need for custom synthesis of a disubstituted intermediate [1].

Proteomics Target Deconvolution Experiments

For academic or industrial proteomics groups seeking a pyridazinone-based probe with a free primary amine (available for biotinylation or fluorophore conjugation via NHS ester chemistry) and a benzylamino group (providing additional hydrophobic contacts), this compound offers a bifunctional handle set not present in simpler analogs. Experimental validation of binding selectivity remains necessary .

In-House Derivatization for Kinase Inhibitor Library Synthesis

The 3-amino group provides a straightforward synthetic handle for amide coupling or reductive amination, while the benzylamino group can be exploited for subsequent SAR expansion. This dual functionality may reduce the number of synthetic steps compared to starting from mono-substituted phenyl precursors, provided the compound's 97% purity is sufficient for the planned chemistry .

Quote Request

Request a Quote for 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.